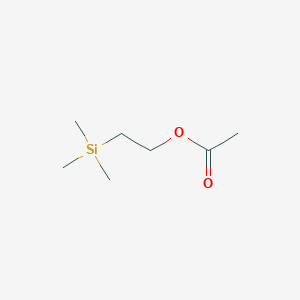
2-(Trimethylsilyl)ethyl acetate
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl acetate is a chemical compound used in organic synthesis. It is used as a protecting reagent for carboxyl and phosphate groups . It is also used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)ethyl acetate involves several steps. For instance, it can be synthesized by a short and efficient route starting from D-Glucose . It can also be synthesized by acetylation with acetic anhydride . In another method, a gas chromatographic technique was developed for the analysis of aqueous diethanolamine solutions and their degradation products .Molecular Structure Analysis
The molecular structure of 2-(Trimethylsilyl)ethyl acetate can be represented as C7H16O2Si . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
2-(Trimethylsilyl)ethyl acetate undergoes various chemical reactions. For instance, it undergoes condensation with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates . It also reacts with ketones to yield α,β-unsaturated esters .Physical And Chemical Properties Analysis
2-(Trimethylsilyl)ethyl acetate has a molecular weight of 160.29 . It is a solid at room temperature . The compound is characterized by its chemical inertness and a large molecular volume .Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry
2-(Trimethylsilyl)ethyl acetate demonstrates its utility in organic chemistry, particularly in the synthesis of complex molecules. For example, it has been used in the stereospecific formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen, offering high yields and reduced time consumption compared to traditional methods (Bartlett & Schaap, 1970). Similarly, its role in the Michael-type addition of O-ethyl-C,O-bis(trimethylsilyl)ketene acetal, aiding in the synthesis of α-ylidene-δ-lactones, underscores its significance in facilitating complex organic transformations (Matsuda, 1987).
Analytical Chemistry Applications
In analytical chemistry, 2-(Trimethylsilyl)ethyl acetate is used in the analysis of various compounds. A notable example is its use in the method for analyzing T-2 toxin in maize, where it is a part of the silylation process in gas chromatography-mass spectrometry (Chaytor & Saxby, 1982). This highlights its role in enhancing the detection and analysis of toxins in food products.
Catalysis and Reaction Mechanisms
The compound has been explored in catalysis, as seen in its involvement in the cyanosilylation of carbonyl compounds using trimethylsilyl cyanide, where it acts as an organocatalyst (Ullah et al., 2017). Additionally, its use in pyrolytic elimination pathways, demonstrating distinct reaction pathways based on solvent polarity and nucleofugality of leaving groups, provides insights into reaction mechanisms in organic chemistry (Watanabe, Shimizu, & Tsuno, 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The use of silicon-based reagents in organic synthesis, such as 2-(Trimethylsilyl)ethyl acetate, has received significant attention and is an ever-growing area of focus in recent years . Future research could focus on developing new methods for the formation of valuable TMSE esters by simply heating the unprotected carboxylic acid with the imidate . Another potential application is its use as a temporary substituent promoting asymmetric induction .
Propriétés
IUPAC Name |
2-trimethylsilylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFCHRCTZAAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884865 | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl acetate | |
CAS RN |
16046-10-9 | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16046-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



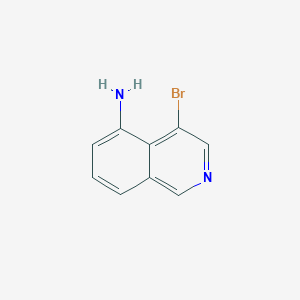

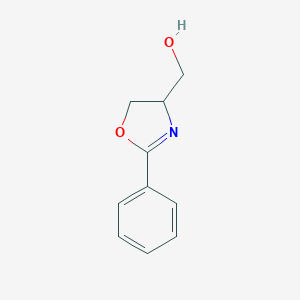
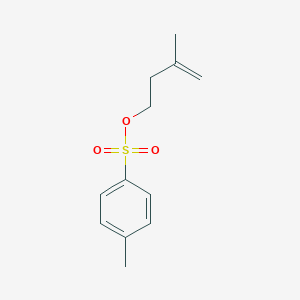


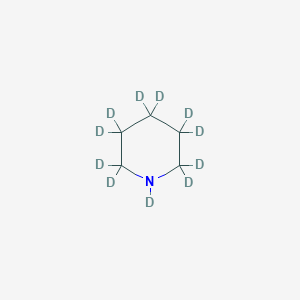
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
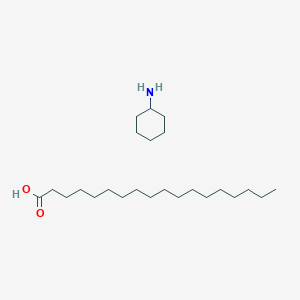

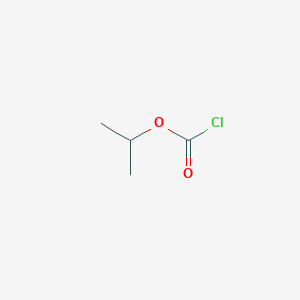

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)
